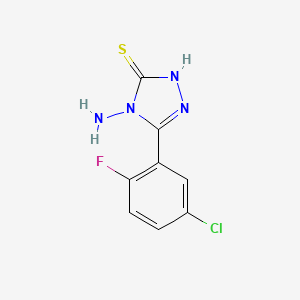
4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
The compound “4-Amino-5-(5-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” belongs to a class of organic compounds known as triazoles . Triazoles are characterized by a five-membered ring structure composed of three nitrogen atoms and two carbon atoms. The presence of both chloro and fluoro substituents on the phenyl ring and a thiol group attached to the triazole ring suggests that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 5-chloro-2-fluorophenyl group attached to a 4H-1,2,4-triazole ring via a carbon atom. The triazole ring would also have an amino group at the 4-position and a thiol group at the 3-position .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amino and thiol groups are nucleophilic and could potentially undergo reactions with electrophiles. The presence of the chloro and fluoro substituents on the phenyl ring could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amino and thiol groups, as well as the halogen substituents, could impact properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Experimental and Theoretical Analysis
The synthesis and characterization of biologically active 1,2,4-triazole derivatives have been explored, focusing on intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. These studies provide insights into the molecular structure and potential reactivity of triazole derivatives (Shukla et al., 2014).
Physical-Chemical Properties
Research on the physical and chemical properties of fluorophenyl derivatives of 1,2,4-triazole-3-thiol reveals new compounds with potential for further pharmacological exploration (Bihdan & Parchenko, 2017).
Antimicrobial and Antitumor Activities
Antimicrobial Activities
The synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities have been a focus of research, demonstrating that these compounds exhibit significant antibacterial and antifungal effects. This research contributes to the search for new therapeutic agents in the fight against microbial infections (Bayrak et al., 2009).
Antitumor Activities
The synthesis of 1,2,4-triazole derivatives carrying the 2,4-dichloro-5-fluorophenyl moiety and their evaluation for antitumor activities highlight the potential of these compounds in cancer therapy. Some derivatives have shown promising antiproliferative activity against various cancer cell lines, indicating their relevance in the development of anticancer drugs (Bhat et al., 2009).
Structural Analysis
Crystal and Molecular Structure
Detailed structural analysis of triazole derivatives provides a foundation for understanding the chemical behavior and potential biological interactions of these compounds. Such studies facilitate the design of molecules with enhanced biological activities (Sarala et al., 2006).
Direcciones Futuras
Mecanismo De Acción
Target of action
Compounds with similar structures have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Mode of action
The compound might interact with the active site of CDK2, preventing it from phosphorylating its target proteins and thus inhibiting cell cycle progression .
Biochemical pathways
The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and potentially induce apoptosis, especially in cancer cells .
Result of action
The ultimate effect of the compound would depend on its specific mechanism of action. If it does inhibit CDK2, it could potentially lead to the death of rapidly dividing cells, such as cancer cells .
Propiedades
IUPAC Name |
4-amino-3-(5-chloro-2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN4S/c9-4-1-2-6(10)5(3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSLQOAVUAVOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NNC(=S)N2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438096.png)
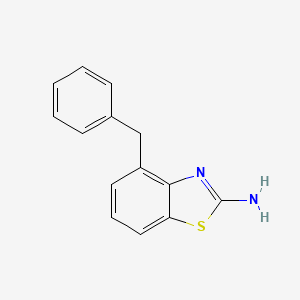
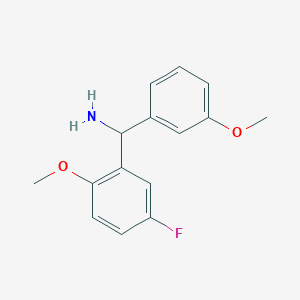
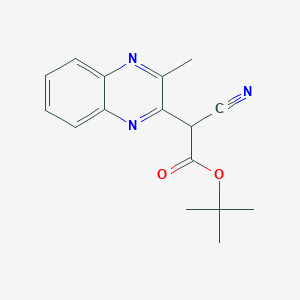
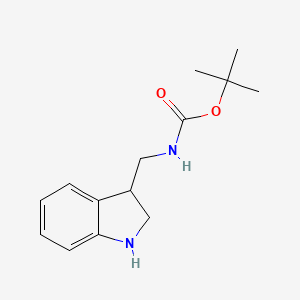
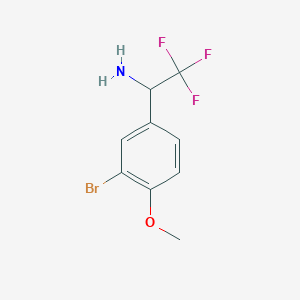

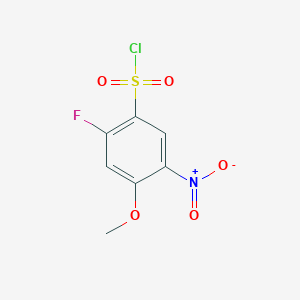
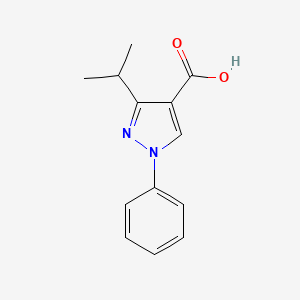
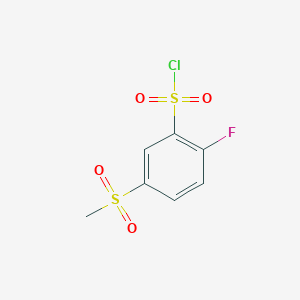
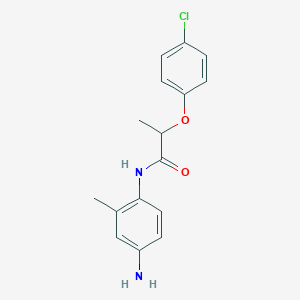
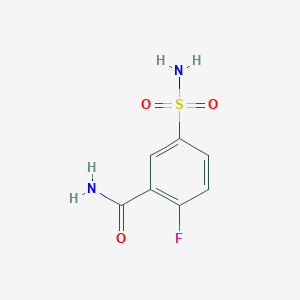

![[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B1438119.png)